molecular formula C19H38O3 B3054561 Methyl (12R)-12-hydroxyoctadecanoate CAS No. 6114-39-2

Methyl (12R)-12-hydroxyoctadecanoate

Cat. No. B3054561
CAS RN: 6114-39-2
M. Wt: 314.5 g/mol
InChI Key: RVWOWEQKPMPWMQ-GOSISDBHSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants and conditions .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the spatial arrangement of atoms and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant or a product .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Crystal Structure Analysis

Methyl (12R)-12-hydroxyoctadecanoate has been characterized for its crystal structure. Lundén (1976) described its monoclinic crystal structure, detailing the arrangement of molecules in single layers and the accommodation of hydroxyl groups in the chain matrix without significant local distortion (Lundén, 1976).

Mixed Monolayer Studies

Research by Matuo et al. (1982) involved mixed monolayer studies of 12-hydroxyoctadecanoic acid and its esters, including methyl (12R)-12-hydroxyoctadecanoate. These studies provided insights into the thermodynamic behavior and molecular interactions of these substances in monolayers (Matuo, Rice, Balthasar, & Cadenhead, 1982).

Hydrogen Bond System in Hydrocarbon Matrix

Further elucidation of how hydroxyl groups and their hydrogen bond systems are accommodated in a hydrocarbon matrix was described by Lundén, Löfgren, and Pascher (1977). This study focused on the crystalline compound of methyl (12R)-12-hydroxyoctadecanoate and its hydrogen bond systems in an orthorhombic perpendicular chain arrangement (Lundén, Löfgren, & Pascher, 1977).

NMR Spectra Analysis

A. P. Tulloch (1978) conducted studies on the Carbon-13 NMR spectra of methyl hydroxyoctadecanoates, including the methyl (12R)-12-hydroxyoctadecanoate, providing detailed chemical shift information and insights into the molecular structure (Tulloch, 1978).

Fragmentation Studies

The fragmentation of methyl 12-dimethylsilyloxyoctadecanoate was studied by Hunneman and Richter (1972), which is closely analogous to the fragmentation of the methyl 12-hydroxyoctadecanoate derivative. This study provides insights into the migratory aptitudes and fragmentation processes of these compounds (Hunneman & Richter, 1972).

Fluorescence Microscopy Study

B. L. and D. Cadenhead (2000) explored the bipolar/monopolar conformational transitions of hydroxyoctadecanoic acids and their esters, including methyl (12R)-12-hydroxyoctadecanoate, using fluorescence microscopy techniques. This study contributed to the understanding of molecular conformations in different environmental conditions (B. L. & Cadenhead, 2000).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This could involve potential applications of the compound, or areas of research that could further our understanding of the compound .

properties

IUPAC Name

methyl (12R)-12-hydroxyoctadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWOWEQKPMPWMQ-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CCCCCCCCCCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585177
Record name Methyl (12R)-12-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (12R)-12-hydroxyoctadecanoate

CAS RN

6114-39-2
Record name Methyl (12R)-12-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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